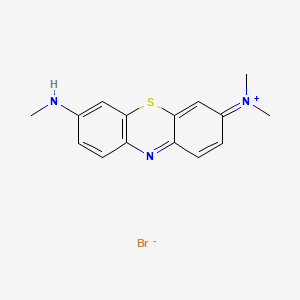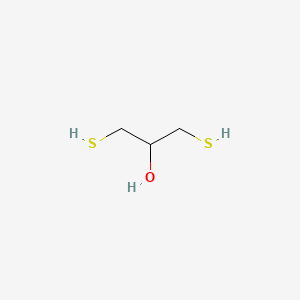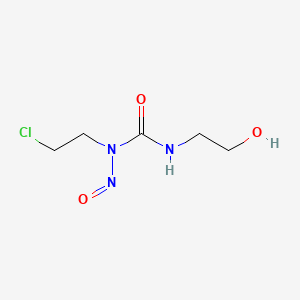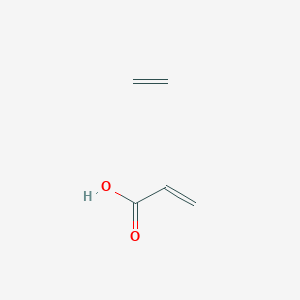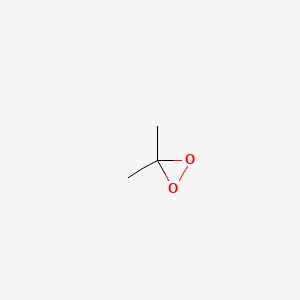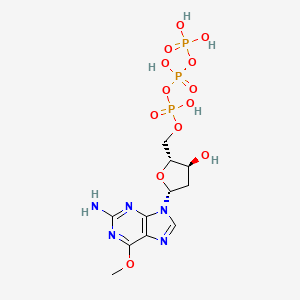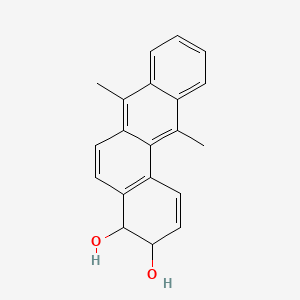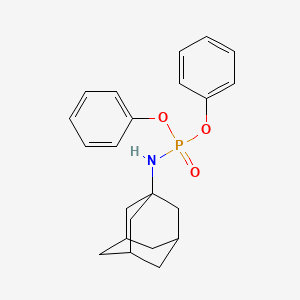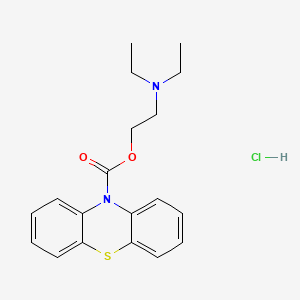![molecular formula C30H48O3 B1199146 2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol is a natural product found in Ganoderma with data available.
Scientific Research Applications
Metabolic Activation and Cancer Susceptibility
Phenanthrene as a Surrogate for Carcinogenicity Studies : Phenanthrene, a noncarcinogenic polycyclic aromatic hydrocarbon (PAH), has been used as a surrogate to study the metabolic activation of PAHs in smokers. This research is crucial for understanding how PAHs in cigarette smoke potentially initiate the carcinogenic process. The studies found considerable variability in how different individuals metabolize Phenanthrene, suggesting genetic factors may influence susceptibility to lung cancer (Wang et al., 2012) (Zhong et al., 2011).
Immediate Health Consequences of PAH Exposure : A study demonstrated that the formation of PAH diol epoxide, a metabolite of Phenanthrene, occurs rapidly in smokers. This finding highlights the immediate negative health consequences of smoking, particularly in the context of PAH exposure and its potential carcinogenic effects (Zhong et al., 2011).
Exposure Assessment and Environmental Health
Biomonitoring of PAH Exposure : Research has developed methods for assessing exposure to PAHs, including Phenanthrene, by measuring its metabolites in urine. These methods are crucial for monitoring environmental and occupational exposure to PAHs and understanding their potential health impacts (Grimmer et al., 1993) (Waidyanatha et al., 2003).
Implications for Cardiovascular and Metabolic Health : Studies suggest that exposure to PAHs, such as Phenanthrene, is associated with increased risks of peripheral arterial disease (PAD) and other cardiometabolic health risks. These findings underscore the importance of understanding the broader health implications of environmental exposure to PAHs (Xu et al., 2013) (Ranjbar et al., 2015).
properties
Product Name |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
LIJZGBVDQCTWLG-KJICSUBBSA-N |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
synonyms |
ganodermatriol lanosta-7,9(11),24-triene-3,26,27-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



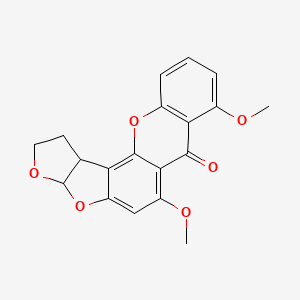
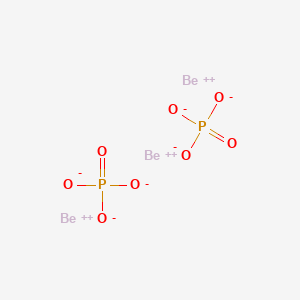
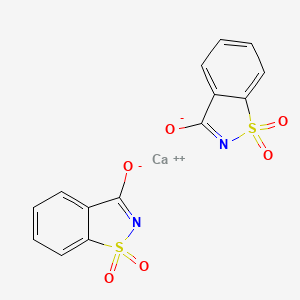
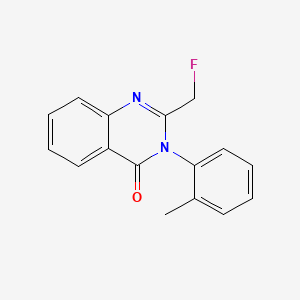
![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)
